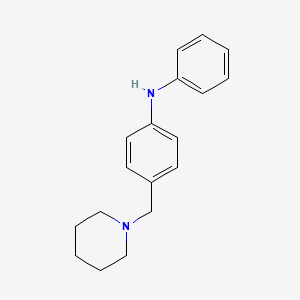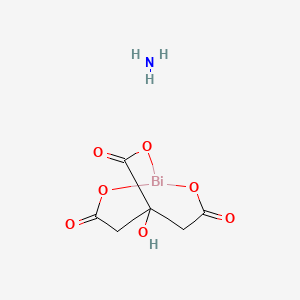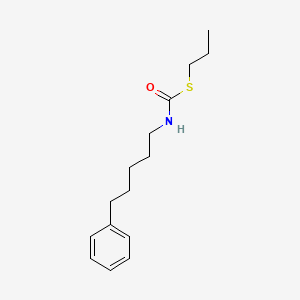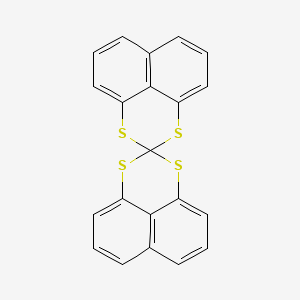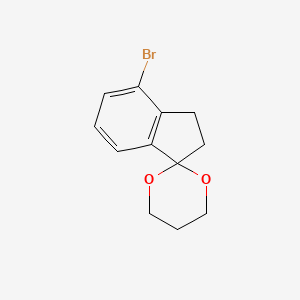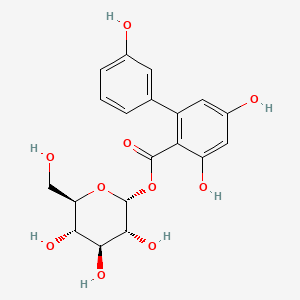
alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is a complex organic compound that combines a glucopyranose sugar moiety with a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Glycosylation: The glucopyranose moiety can be attached to the biphenyl structure through a glycosylation reaction using a glycosyl donor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the development of new materials or as a component in chemical processes.
作用機序
The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.
類似化合物との比較
Similar Compounds
Beta-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate): Similar structure but different stereochemistry.
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-4-carboxylate): Similar structure but different position of the carboxylate group.
Uniqueness
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is unique due to its specific combination of a glucopyranose moiety and a biphenyl structure with hydroxyl and carboxylate groups. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.
特性
CAS番号 |
85514-01-8 |
|---|---|
分子式 |
C19H20O10 |
分子量 |
408.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
InChIキー |
JXVLBOFIPHDJPS-WIMVFMHDSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
正規SMILES |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


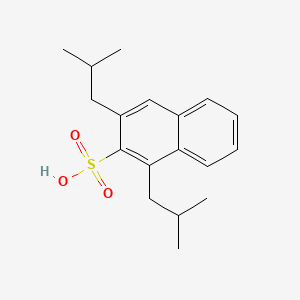
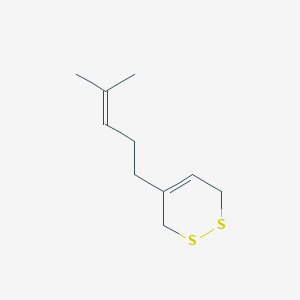
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)

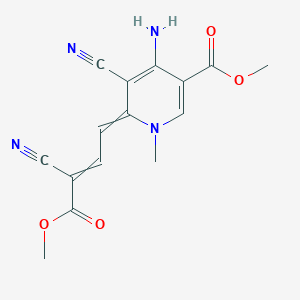
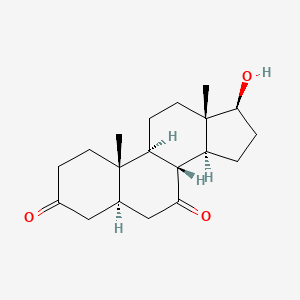
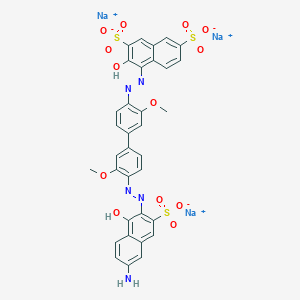
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)
